molecular formula C10H12BrNO B13305810 3-(2-Bromobenzyloxy)azetidine

3-(2-Bromobenzyloxy)azetidine

Cat. No.: B13305810
M. Wt: 242.11 g/mol
InChI Key: WCALNWFNPNXXKZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromobenzyloxy)azetidine typically involves the treatment of 2-(2-bromobenzyloxy)ethanoyl chloride with appropriate Schiff’s bases in the presence of triethylamine and dichloromethane. This reaction affords 3-(2-bromobenzyloxy)azetidin-2-ones, which can be further converted to azetidin-2,3-diones via radical-mediated rearrangement using n-tributyltin hydride and AIBN in refluxing dry benzene .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromobenzyloxy)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(2-Bromobenzyloxy)azetidine involves its interaction with molecular targets through its azetidine ring. The strain-release process and radical intermediates play a crucial role in its reactivity. The compound can mimic other nitrogen-containing heterocycles, leading to its incorporation into various bioactive molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Bromobenzyloxy)azetidine is unique due to its specific substitution pattern, which imparts distinct reactivity and potential biological activities. Its bromobenzyloxy group enhances its utility in synthetic applications and its potential as a precursor to various bioactive compounds .

Properties

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

3-[(2-bromophenyl)methoxy]azetidine

InChI

InChI=1S/C10H12BrNO/c11-10-4-2-1-3-8(10)7-13-9-5-12-6-9/h1-4,9,12H,5-7H2

InChI Key

WCALNWFNPNXXKZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OCC2=CC=CC=C2Br

Origin of Product

United States

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